Ferkuhinin

Descripción

Ferkuhinin is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure features a unique combination of phosphine donors and alkene moieties, enabling versatile binding modes with transition metals such as palladium, platinum, and rhodium . This ligand is synthesized via a multi-step protocol involving phosphine functionalization and alkene incorporation, resulting in a rigid yet adaptable framework that enhances catalytic activity in cross-coupling reactions, hydrogenation, and asymmetric synthesis .

Key structural attributes include:

- Multidentate coordination: Ferkuhinin can adopt κ² (P,C) or κ³ (P,C,C) binding modes, depending on the metal center and reaction conditions.

- Electron-rich environment: The phosphine groups stabilize low-oxidation-state metals, while the alkene moiety participates in π-backbonding, improving catalytic turnover .

- Thermal stability: Ferkuhinin-based complexes exhibit decomposition temperatures above 200°C, making them suitable for high-temperature reactions .

Propiedades

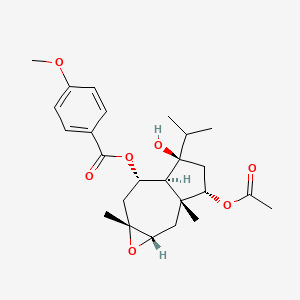

IUPAC Name |

[(1aS,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O7/c1-14(2)25(28)13-19(30-15(3)26)23(4)12-20-24(5,32-20)11-18(21(23)25)31-22(27)16-7-9-17(29-6)10-8-16/h7-10,14,18-21,28H,11-13H2,1-6H3/t18-,19-,20-,21+,23-,24+,25+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCJHPGZGVBMFG-TZIRWMJISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CC(C2(C1C(CC3(C(C2)O3)C)OC(=O)C4=CC=C(C=C4)OC)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]1(C[C@@H]([C@]2([C@H]1[C@H](C[C@@]3([C@H](C2)O3)C)OC(=O)C4=CC=C(C=C4)OC)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ferkuhinin involves multiple steps, starting from simpler organic molecules. The key steps include:

- Formation of the azulene core through cyclization reactions.

- Introduction of the oxirane ring via epoxidation.

- Functionalization of the azulene core with acetyloxy and hydroxy groups.

- Esterification with 4-methoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation to form ketones or aldehydes.

Reduction: The oxirane ring can be reduced to form diols.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of diols.

Substitution: Formation of new esters or amides.

Aplicaciones Científicas De Investigación

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. Its multiple stereocenters make it an interesting subject for stereochemical studies.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities that could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism by which Ferkuhinin exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups and stereochemistry play a crucial role in determining its binding affinity and specificity.

Comparación Con Compuestos Similares

Cross-Coupling Reactions

Ferkuhinin-Pd complexes demonstrate superior activity in Suzuki-Miyaura couplings compared to PPh₃ and COD-based systems:

| Catalyst | Substrate Scope | Turnover Frequency (TOF, h⁻¹) | Yield (%) |

|---|---|---|---|

| Pd/Ferkuhinin | Aryl chlorides | 1,200 | 95–98 |

| Pd/PPh₃ | Aryl bromides | 350 | 70–85 |

| Pd/COD | Aryl iodides | 800 | 88–92 |

Key Findings :

Hydrogenation Reactions

In asymmetric hydrogenation of ketones, Ferkuhinin-Rh complexes achieve 92–98% enantiomeric excess (ee), outperforming PPh₃ (50–70% ee) and COD (75–85% ee). This is attributed to Ferkuhinin’s rigid chiral environment and dual electron-donor sites .

Limitations and Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.